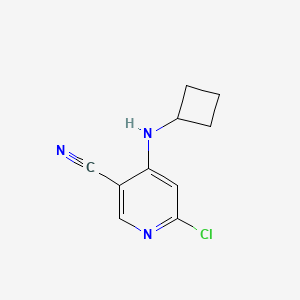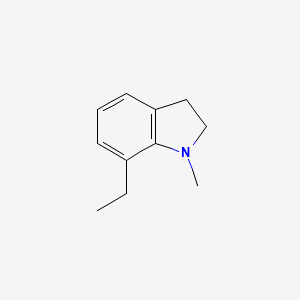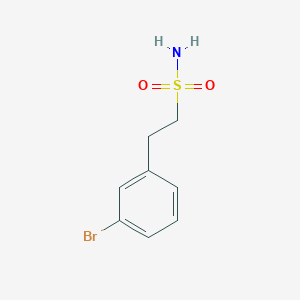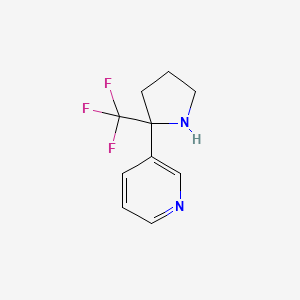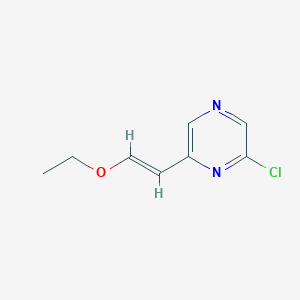
2-Chloro-6-(2-ethoxyvinyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2-ethoxyvinyl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro group and an ethoxyvinyl group attached to the pyrazine ring, makes it an interesting compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-ethoxyvinyl)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with ethoxyvinyl derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, alkylation, and cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions, use of advanced catalysts, and optimization of reaction parameters such as temperature, pressure, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(2-ethoxyvinyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-Chloro-6-(2-ethoxyvinyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(2-ethoxyvinyl)pyrazine involves its interaction with specific molecular targets. The chloro and ethoxyvinyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-Chloro-6-(2-ethoxyvinyl)pyrazine can be compared with other similar compounds, such as:
2-Chloro-6-ethylaminopyrazine: This compound has an ethylamino group instead of an ethoxyvinyl group.
2-Amino-6-chloropyrazine: Contains an amino group instead of an ethoxyvinyl group.
Pyridazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their specific substituents and properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrazine derivatives.
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-chloro-6-[(E)-2-ethoxyethenyl]pyrazine |
InChI |
InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-10-6-8(9)11-7/h3-6H,2H2,1H3/b4-3+ |
Clé InChI |
FRWPTGHQTVPXPP-ONEGZZNKSA-N |
SMILES isomérique |
CCO/C=C/C1=CN=CC(=N1)Cl |
SMILES canonique |
CCOC=CC1=CN=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)


![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
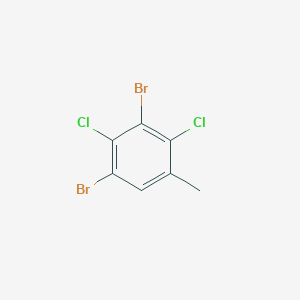
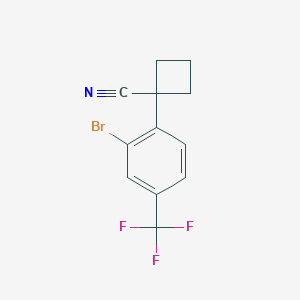

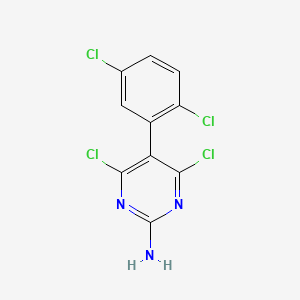
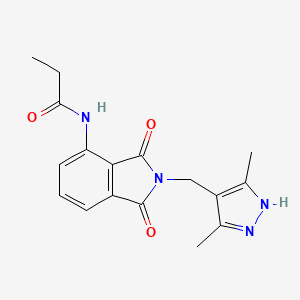
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
